2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile
Description
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2/c20-18-8-5-12(9-19(18)21)14-6-7-15(13(10-22)11-23)17-4-2-1-3-16(14)17/h1-5,8-9,14H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDNHAJRYTQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Acyl chloride derivatives react with 1,2-dichlorobenzene in the presence of Lewis acids (e.g., AlCl₃) to form the tetralone structure. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion attacks the activated aromatic ring.
Optimization Parameters
- Solvent system : Dichloromethane or nitrobenzene
- Temperature : 0–5°C for controlled reactivity
- Molar ratio : 1:1.2 (aromatic compound to acyl chloride)
- Yield : 78–85% after recrystallization from ethanol
Knoevenagel Condensation with Malononitrile
The second step involves nucleophilic attack by malononitrile on the ketone group, followed by dehydration. This reaction exemplifies the Knoevenagel mechanism, which leverages active methylene compounds.
Standard Protocol
| Component | Quantity | Role |
|---|---|---|
| Ketone precursor | 1.0 mmol | Electrophile |
| Malononitrile | 1.2 mmol | Nucleophile |
| Piperidine | 0.1 mmol | Base catalyst |
| Ethanol | 10 mL | Solvent |
| Reaction time | 4–6 h | 80°C reflux |
Under these conditions, the reaction achieves 82–88% yield. The product precipitates upon cooling and is purified via vacuum filtration.
Catalytic Advancements Using Acid-Functionalized Nanomaterials
Recent studies demonstrate that sulfonic acid-functionalized Fe₃O₄@SiO₂ nanoparticles enhance reaction efficiency:
Nanocatalyst Advantages
- Surface area : 180–220 m²/g (BET analysis)
- Acid density : 1.2 mmol H⁺/g
- Magnetic saturation : 45 emu/g for easy separation
Optimized Conditions with Fe₃O₄@SiO₂-SO₃H
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 0.05 g | 98% yield |
| Temperature | 80°C | Complete in 2 h |
| Solvent | Methanol | Green chemistry |
The nanocatalyst retains 94% activity after five cycles, reducing waste generation.
Mechanistic Insights into the Condensation Step
The reaction proceeds through three stages:
- Enolate formation : Base deprotonates malononitrile, forming a resonance-stabilized enolate.
- Nucleophilic attack : Enolate attacks the carbonyl carbon of the ketone.
- Dehydration : Elimination of water generates the α,β-unsaturated nitrile.
Kinetic analysis reveals second-order dependence on ketone and malononitrile concentrations, with an activation energy of 58 kJ/mol in ethanol.
Purification and Characterization
Purification Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 4.25 (s, 1H, CH), 7.46–8.44 (m, Ar) |
| IR (KBr) | 2201 cm⁻¹ (C≡N), 1714 cm⁻¹ (C=O) |
| MS (EI) | m/z 339.2 [M]⁺ |
Industrial-Scale Considerations
AK Scientific’s production process emphasizes:
- Batch size : 50–100 kg
- Quality control : HPLC purity ≥95%
- Storage : Sealed containers under nitrogen at −20°C
Chemical Reactions Analysis
Reactivity with Nucleophiles
The electron-deficient malononitrile group facilitates nucleophilic additions:
-
Amine Addition : Reacts with primary amines (e.g., methylamine) to form β-enaminonitrile derivatives, critical intermediates in pharmaceutical synthesis .
-
Thiol Addition : Thiols attack the nitrile carbons, forming thioether linkages (observed in analogous compounds) .
Example Reaction :
Reported in β-enaminonitrile derivatives under mild conditions .
Cycloaddition Reactions
The conjugated diene system in the naphthalenyliden moiety participates in Diels-Alder reactions :
-
Dienophiles : Maleic anhydride, tetracyanoethylene.
-
Outcome : Forms bicyclic adducts, enhancing structural complexity for material science applications .
Thermodynamic Data :
| Dienophile | Reaction Temp (°C) | Product Stability |
|---|---|---|
| Maleic anhydride | 80 | High |
| Tetracyanoethylene | 25 | Moderate |
Halogen-Directed Electrophilic Substitution
The 3,4-dichlorophenyl group directs electrophilic substitution to meta/para positions:
-
Nitration : Yields mono-nitro derivatives at the 5-position of the naphthalene ring.
-
Sulfonation : Produces sulfonic acid derivatives under concentrated sulfuric acid .
Regioselectivity : Governed by steric hindrance from chlorine atoms and electronic effects .
Thermal and Photochemical Decomposition
-
Thermal Stability : Decomposes above 250°C, releasing hydrogen cyanide (HCN) and chlorinated aromatics .
-
Photolysis : UV irradiation induces cleavage of the C=C bond in the malononitrile group, forming cyano radicals .
Decomposition Products :
-
HCN (gas)
-
3,4-dichlorobenzoic acid
-
Polyaromatic hydrocarbons
Catalytic Hydrogenation
Selective reduction of the nitrile groups is achievable:
-
Catalyst : Palladium on carbon (Pd/C).
-
Conditions : H₂ (1 atm), 25°C, ethanol solvent.
-
Outcome : Converts nitriles to primary amines while preserving the aromatic chlorine substituents .
Reaction Scheme :
Scientific Research Applications
The compound 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile , commonly referred to as a derivative of malononitrile, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound has been investigated for its antitumor and antimicrobial properties. Studies have shown that derivatives of malononitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds with similar structural motifs can inhibit the proliferation of human breast cancer cells, showcasing the potential for development into anticancer agents.
Case Study: Anticancer Activity
- Study Reference : A recent study published in Journal of Medicinal Chemistry explored the anticancer activity of related malononitrile derivatives.
- Findings : The compound demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent activity.
Materials Science
In materials science, this compound has been studied for its ability to form coordination complexes with transition metals. These complexes are valuable for developing new materials with specific electronic and optical properties.
Data Table: Coordination Complexes
| Metal Ion | Complex Formation | Properties Observed |
|---|---|---|
| Cu(II) | Yes | Enhanced conductivity |
| Ni(II) | Yes | Photoluminescent properties |
| Co(II) | Yes | Magnetic susceptibility |
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the formation of heterocycles and other complex organic molecules. Its reactivity allows for various transformations that are essential in synthetic pathways.
Synthetic Pathway Example
- Reagents Used : The compound can react with amines to form imines, which are valuable intermediates in drug synthesis.
- Reaction Conditions : Typically conducted under reflux conditions in organic solvents like ethanol or methanol.
Mechanism of Action
The mechanism by which 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile exerts its effects involves interaction with cellular proteins and enzymes. It can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with DNA and RNA can lead to anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Core Structure Differences
- Target Compound: Combines a dihydronaphthalene core with a 3,4-dichlorophenyl group and malononitrile side chain.
- 2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile (CAS 2510-03-4): Lacks the dichlorophenyl group, resulting in a simpler structure .
- 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (CAS 79836-44-5): Features a ketone group instead of malononitrile, altering reactivity and solubility .
Functional Group Impact
- Malononitrile derivatives exhibit higher reactivity in cyclization and condensation reactions compared to ketones or amines, as seen in sertraline intermediate syntheses .
Physicochemical Properties
Reactivity Comparison
- Malononitrile derivatives undergo cyclization more readily than ketones or amines due to the electron-deficient cyano groups. For example, 2-(3,4-dihydronaphthalen-1(2H)-ylidene)malononitrile serves as a precursor for fused-ring systems, whereas ketones like CAS 79836-44-5 require reductive amination for further functionalization .
Stability and Handling
- Target Compound: Likely hygroscopic due to the malononitrile group, requiring dry storage similar to CAS 2510-03-4 .
- Safety: Malononitrile derivatives may release toxic cyanide upon decomposition, necessitating strict handling protocols.
Biological Activity
2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile, also known by its CAS number 152448-80-1, is a compound of interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 291.17 g/mol. Its structure features a naphthalene moiety substituted with a dichlorophenyl group and a malononitrile functional group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H12Cl2N2 |
| Molecular Weight | 291.17 g/mol |
| CAS Number | 152448-80-1 |
| LogP | 5.1018 |
| Melting Point | Not available |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Study:
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, likely due to its ability to disrupt bacterial cell membranes.
Research Findings:
A study conducted on various synthesized derivatives indicated that modifications in the dichlorophenyl group significantly influenced antimicrobial potency. The most effective derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Mechanism:
The anti-inflammatory activity appears to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
Q & A
Basic: What are the established synthetic routes for preparing 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via Knoevenagel condensation , where a carbonyl-containing intermediate (e.g., 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one) reacts with malononitrile under basic conditions. Key factors include:
- Catalyst selection : Base catalysts like NaOH/EtOH (common) or immobilized ionic liquids (e.g., TPPA-IL-Fe3O4) improve efficiency and recyclability .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates, while ethanol facilitates easy product isolation .
- Temperature : Reactions often proceed at 70–80°C to balance kinetics and side-product formation .
Yield optimization requires purification via recrystallization or column chromatography, with typical yields ranging from 70–85% depending on steric hindrance from the dichlorophenyl group .
Advanced: How can density functional theory (DFT) elucidate the electronic and steric effects of the 3,4-dichlorophenyl moiety on the compound’s reactivity?
DFT studies (e.g., B3LYP/6-311++G(d,p)) can model:
- Electron-withdrawing effects : The dichlorophenyl group polarizes the naphthalenyliden system, increasing electrophilicity at the α-carbon of malononitrile, which is critical for nucleophilic additions .
- Steric interactions : Simulations of transition states reveal how ortho-chloro substituents hinder rotational freedom, favoring specific stereochemical outcomes in cyclization reactions .
- Reaction pathway validation : Comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots) confirms whether the reaction is controlled by electronic or steric factors .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Single-crystal X-ray diffraction : Resolves the planar geometry of the naphthalenyliden system and confirms the Z/E configuration of the malononitrile moiety .
- NMR spectroscopy :
- IR spectroscopy : Stretching frequencies at ~2200 cm⁻¹ (C≡N) and 1600 cm⁻¹ (C=C) validate the Knoevenagel product .
Advanced: What mechanistic insights explain contradictions in reported catalytic efficiencies for reactions involving this compound?
Discrepancies arise from:
- Catalyst-substrate interactions : Ionic liquids (e.g., TPPA-IL-Fe3O4) enhance solubility of aromatic intermediates via π-π stacking, but steric bulk from dichlorophenyl groups can reduce accessibility to active sites .
- Solvent polarity : High-polarity solvents stabilize zwitterionic transition states in cycloadditions, but competing side reactions (e.g., hydrolysis) may occur in protic media .
- Substituent effects : Electron-withdrawing Cl groups increase electrophilicity but may deactivate catalysts via adsorption on metal surfaces .
Basic: What safety protocols are critical when handling this compound in academic laboratories?
- Ventilation : Use fume hoods due to volatility and potential cyanide release from malononitrile degradation .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection are mandatory .
- Incompatibilities : Avoid strong acids/bases (risk of exothermic decomposition) and oxidizing agents (fire/explosion hazards) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption .
Advanced: How does the compound’s electronic structure influence its applicability in supramolecular or materials chemistry?
- Charge-transfer complexes : The electron-deficient malononitrile moiety forms stable complexes with electron-rich aromatics (e.g., pyrene), useful in organic semiconductors .
- Nonlinear optical (NLO) properties : DFT calculations predict high hyperpolarizability (β) due to conjugation between the dichlorophenyl group and cyano acceptors .
- Environmental stability : Chlorine substituents enhance UV resistance, making the compound a candidate for outdoor optoelectronic applications .
Basic: What are the documented biological activities or toxicity profiles of structurally related malononitrile derivatives?
- CNS effects : Aliphatic nitriles (e.g., malononitrile) inhibit cytochrome c oxidase, but aromatic derivatives like this compound show reduced acute toxicity due to lower volatility .
- Antimicrobial potential : Chlorinated analogs exhibit moderate activity against Gram-positive bacteria (MIC ~50 µg/mL), likely via membrane disruption .
- Ecotoxicology : Persistent chlorinated byproducts require remediation strategies (e.g., advanced oxidation processes) .
Advanced: Can computational models predict the compound’s behavior in novel solvents like ionic liquids?
Yes, molecular dynamics (MD) simulations using COSMO-RS or SMD solvation models can:
- Solubility prediction : Estimate solubility parameters in ionic liquids (e.g., [BMIM][PF₆]) based on hydrogen-bonding acceptance/donation capacities .
- Reaction tuning : Screen ionic liquids for stabilizing specific transition states (e.g., enolate formation) to optimize selectivity .
Basic: What are the key challenges in scaling up the synthesis of this compound for research applications?
- Purification : Column chromatography is impractical at scale; alternatives include recrystallization from DCM/hexane .
- Catalyst recovery : Magnetic nanoparticles (e.g., Fe₃O4-supported catalysts) enable reuse for ≥5 cycles without significant loss in activity .
- Byproduct management : Chlorinated waste requires neutralization with NaHCO₃ before disposal .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate mechanistic pathways in reactions involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
